(R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine
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Overview
Description
®-1-Boc-2-(®-1-hydroxyethyl)piperazine is a chiral piperazine derivative. Piperazines are a class of heterocyclic compounds containing two nitrogen atoms at opposite positions in a six-membered ring. This specific compound features a tert-butoxycarbonyl (Boc) protecting group and a hydroxyethyl substituent, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Boc-2-(®-1-hydroxyethyl)piperazine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable piperazine derivative.
Protection: The nitrogen atoms in the piperazine ring are protected using a Boc group to prevent unwanted reactions.
Substitution: The hydroxyethyl group is introduced via a nucleophilic substitution reaction, often using an appropriate alkylating agent.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of ®-1-Boc-2-(®-1-hydroxyethyl)piperazine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
®-1-Boc-2-(®-1-hydroxyethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Acidic conditions, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), are used to remove the Boc protecting group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield an aldehyde or ketone, while reduction can produce various alcohols or amines.
Scientific Research Applications
®-1-Boc-2-(®-1-hydroxyethyl)piperazine has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for bioactive molecules.
Medicine: It is a precursor in the development of drugs targeting various diseases, including cancer and neurological disorders.
Industry: The compound is utilized in the production of polymers, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of ®-1-Boc-2-(®-1-hydroxyethyl)piperazine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The hydroxyethyl group and the piperazine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
®-1-Boc-2-(®-1-hydroxyethyl)piperidine: Similar structure but with a piperidine ring instead of piperazine.
®-1-Boc-2-(®-1-hydroxyethyl)morpholine: Contains a morpholine ring, differing in the oxygen atom in the ring structure.
®-1-Boc-2-(®-1-hydroxyethyl)pyrrolidine: Features a pyrrolidine ring, which is a five-membered ring with one nitrogen atom.
Uniqueness
®-1-Boc-2-(®-1-hydroxyethyl)piperazine is unique due to its specific combination of a Boc-protected piperazine ring and a hydroxyethyl substituent. This structure imparts distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
tert-butyl (2R)-2-[(1R)-1-hydroxyethyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-8(14)9-7-12-5-6-13(9)10(15)16-11(2,3)4/h8-9,12,14H,5-7H2,1-4H3/t8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGOFQGBDCLROP-RKDXNWHRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CNCCN1C(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1CNCCN1C(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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